伏拉康唑

描述

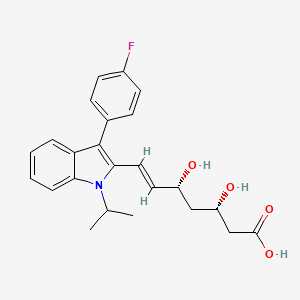

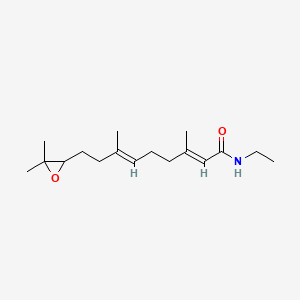

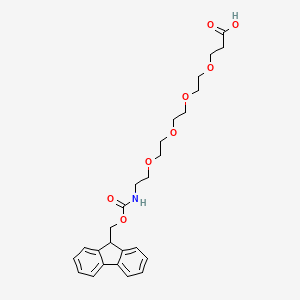

伏拉康唑,其商品名为奈林,是一种三唑类抗真菌剂。它主要用于日本治疗甲癣,一种指甲真菌感染。 伏拉康唑是一种前药,它会被转化为拉康唑,后者发挥抗真菌作用 .

科学研究应用

伏拉康唑具有广谱活性,使其适用于治疗各种真菌感染。 它主要用于治疗侵袭性曲霉菌病,这是一种危及生命的真菌感染,常见于免疫功能低下者 . 此外,伏拉康唑在治疗足菌肿,一种由真菌引起的慢性致残疾病方面显示出希望。 临床试验表明,伏拉康唑在治疗真菌性足菌肿方面安全、对患者友好且有效 .

作用机制

伏拉康唑通过抑制酶麦角甾醇 14α-脱甲基酶起作用,该酶对于麦角甾醇的合成至关重要,麦角甾醇是真菌细胞膜的重要组成部分。 通过抑制这种酶,伏拉康唑破坏真菌细胞膜的完整性,导致细胞死亡并消除感染 .

生化分析

Biochemical Properties

Fosravuconazole interacts with various enzymes and proteins in its role as an antifungal agent. As a prodrug, it is metabolized into ravuconazole, which exerts broad and potent antifungal activity . The nature of these interactions involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes .

Cellular Effects

Fosravuconazole has significant effects on various types of cells, particularly fungal cells. It disrupts the integrity of fungal cell membranes by inhibiting the synthesis of ergosterol . This leads to cell wall rupture and ultimately, the death of the fungal cell .

Molecular Mechanism

The molecular mechanism of action of Fosravuconazole involves its conversion into ravuconazole, which inhibits the enzyme responsible for the synthesis of ergosterol . This results in the disruption of the fungal cell membrane and eventually leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Fosravuconazole has shown to be effective over time. It has been observed to have a long-lasting effect on inhibiting fungal growth

Metabolic Pathways

Fosravuconazole is involved in the metabolic pathway related to the synthesis of ergosterol . It acts as an inhibitor in this pathway, disrupting the production of ergosterol, a crucial component of fungal cell membranes .

Transport and Distribution

As a prodrug, it is likely that it is transported into cells where it is metabolized into its active form, ravuconazole .

Subcellular Localization

Given its role as an inhibitor of ergosterol synthesis, it is likely that it localizes to the site of ergosterol synthesis within the cell .

准备方法

伏拉康唑的制备涉及其活性形式拉康唑的合成。合成路线从甲酯在催化性甲醇钠存在下转化为吗啉酰胺开始。然后将醇保护以生成四氢吡喃醚。使用红外反应监测实时监测由相应的溴化物形成的格氏试剂。然后将该试剂与酰胺反应生成芳基酮。Corey−Chaykovsky环氧化和随后的环氧化物开环在单步过程中进行。然后将环氧化物开环形成醇,并去除四氢吡喃基保护基以生成中间体二醇。 该二醇通过仲醇的选择性甲磺酰化转化为三取代环氧化物 .

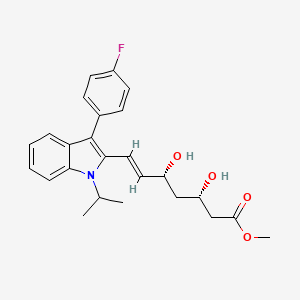

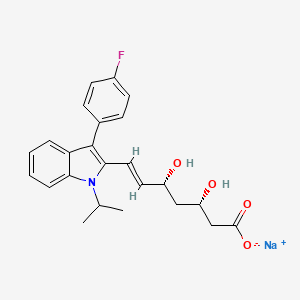

对于工业生产,伏拉康唑用二叔丁基氯甲基磷酸酯进行O-烷基化以提供磷酸酯。 然后将该酯经三氟乙酸和氢氧化钠水溶液处理以提供游离酸,然后将其转化为伏拉康唑L-赖氨酸乙醇盐 .

化学反应分析

伏拉康唑经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化以形成各种代谢产物。

还原: 还原反应可以将伏拉康唑转化为其活性形式拉康唑。

取代: 取代反应可以在三唑环上发生,导致形成不同的衍生物。

这些反应中常用的试剂包括甲醇钠、格氏试剂和三氟乙酸。 这些反应形成的主要产物是拉康唑及其衍生物 .

相似化合物的比较

伏拉康唑与其他三唑类抗真菌剂(如伊曲康唑和氟康唑)相似。它具有几个独特的特点:

更高的效力: 伏拉康唑对氟康唑耐药菌株显示出更高的效力.

改善的溶解度和生物利用度: 前药形式伏拉康唑L-赖氨酸乙醇盐与拉康唑相比,溶解度和口服生物利用度均有所提高.

减少的服药次数: 与伊曲康唑相比,伏拉康唑需要更少的剂量,使其对患者更加友好.

类似的化合物包括:

伊曲康唑: 另一种三唑类抗真菌剂,用于治疗各种真菌感染。

氟康唑: 一种广泛使用的三唑类抗真菌剂,具有广谱活性。

拉康唑: 伏拉康唑的活性形式,以其强大的抗真菌作用而闻名.

属性

IUPAC Name |

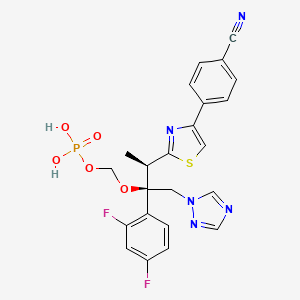

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTNEMZCCLUTNX-NPMXOYFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188627 | |

| Record name | Fosravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351227-64-0 | |

| Record name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351227-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosravuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351227640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosravuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSRAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Q6O5430L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of fosravuconazole?

A1: Fosravuconazole is a prodrug of ravuconazole, a triazole antifungal agent. [] Ravuconazole inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi. [, ] By inhibiting ergosterol production, ravuconazole disrupts the fungal cell membrane, leading to cell death. []

Q2: Does fosravuconazole have a different mechanism of action compared to other azole antifungals?

A2: No, fosravuconazole shares the same mechanism of action with other azole antifungals, targeting the CYP51 enzyme involved in ergosterol biosynthesis. [, ] The difference lies in its pharmacokinetic properties and potential for fewer drug interactions due to its prodrug nature and lower affinity for some drug-metabolizing enzymes. [, ]

Q3: What is the molecular formula and weight of fosravuconazole?

A3: The molecular formula of fosravuconazole L-lysine ethanolate is C32H39FN8O8P • C6H15N2O2 • C2H6O. Its molecular weight is 823.81 g/mol.

Q4: What is known about the stability of fosravuconazole formulations?

A4: While specific details about the stability of different fosravuconazole formulations are not provided in the papers, its development as a prodrug aimed to improve its pharmacokinetic properties, suggesting a focus on formulation strategies to enhance its stability, solubility, and bioavailability. [, ]

Q5: What is the pharmacokinetic profile of fosravuconazole?

A5: Fosravuconazole demonstrates 100% bioavailability after oral administration, reaching plasma concentrations of ravuconazole 10-35 times higher than current oral anti-onychomycosis drugs. [] It also shows good skin and nail tissue transition and tissue retention. [] Ravuconazole, the active metabolite of fosravuconazole, has a longer half-life compared to itraconazole. []

Q6: Does food intake affect the absorption of fosravuconazole?

A6: Unlike itraconazole, fosravuconazole is not affected by food intake, making it a more convenient treatment option. []

Q7: What types of fungal infections has fosravuconazole shown efficacy against in clinical trials?

A7: Fosravuconazole has demonstrated efficacy in treating various fungal infections, including onychomycosis (nail fungus) caused by dermatophytes and Candida species, [, , , , , ] tinea capitis, [] tinea corporis, [, ] subcutaneous Purpureocillium lilacinum infection, [] and eumycetoma caused by Madurella mycetomatis. [, , , ]

Q8: What is the efficacy of fosravuconazole compared to other antifungal treatments for onychomycosis?

A8: In a placebo-controlled, double-blind trial, fosravuconazole administered orally once daily for 12 weeks showed superior efficacy compared to placebo in treating onychomycosis. At 48 weeks after treatment initiation, fosravuconazole achieved a complete cure rate of 59.4%, a marked clinical improvement rate of 83.1%, and a mycological cure rate by direct microscopy of 82.0%. [, ] These rates are significantly higher than those reported for itraconazole in similar settings. []

Q9: Are there known cases of fosravuconazole resistance?

A9: Yes, there have been reports of Malassezia pachydermatis clinical isolates exhibiting multi-azole resistance, including resistance to fosravuconazole's active metabolite, ravuconazole. [] These resistant strains were found to harbor mutations in the ERG11 gene, encoding the CYP51 target enzyme. []

Q10: Does the emergence of terbinafine-resistant dermatophytes impact the potential use of fosravuconazole?

A10: Yes, the increasing prevalence of terbinafine-resistant dermatophyte strains highlights the need for alternative treatment options. [, ] Fosravuconazole, with its distinct mechanism of action targeting ergosterol biosynthesis, presents a promising alternative for managing infections caused by terbinafine-resistant strains. [, , ]

Q11: Have serum beta-glucan measurements been explored as a potential biomarker for monitoring fosravuconazole treatment response in eumycetoma?

A11: Yes, studies have investigated the use of serum beta-glucan levels for monitoring treatment response in patients with eumycetoma treated with fosravuconazole. [, ] While beta-glucan concentrations can be measured in serum, a significant decrease was primarily observed after surgical intervention, not solely during or after antifungal treatment. [] Further research is needed to determine the reliability of beta-glucan as a predictive marker for treatment success or recurrence. []

Q12: What are the main alternatives to fosravuconazole for treating onychomycosis?

A12: Alternatives to fosravuconazole for onychomycosis treatment include other oral antifungals such as terbinafine and itraconazole, as well as topical antifungal agents like efinaconazole and luliconazole. [, , ] The choice of treatment depends on factors such as the severity of the infection, patient characteristics, and potential drug interactions. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)

![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)